3-Chlorobenzylmagnesium chloride

Catalog No.
S1911660
CAS No.
29874-01-9
M.F
C7H6Cl2Mg
M. Wt
185.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzylmagnesium chloride

CAS Number

29874-01-9

Product Name

3-Chlorobenzylmagnesium chloride

IUPAC Name

magnesium;1-chloro-3-methanidylbenzene;chloride

Molecular Formula

C7H6Cl2Mg

Molecular Weight

185.33 g/mol

InChI

InChI=1S/C7H6Cl.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

BQNQIHYLDYHYQP-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC=C1)Cl.[Mg+2].[Cl-]

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Cl.[Mg+2].[Cl-]

3-Chlorobenzylmagnesium chloride (CAS 29874-01-9) is a highly reactive benzylic Grignard reagent utilized extensively for introducing the 3-chlorobenzyl moiety via nucleophilic additions and cross-coupling reactions [1]. Commercially supplied as a standardized solution in solvents such as 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether, its procurement value lies in its balance of high nucleophilicity and the strategic meta-placement of the halogen. This structural configuration enables downstream derivatization while avoiding the severe steric hindrance associated with ortho-substituted analogs, making it a critical building block in the scalable synthesis of pharmaceutical intermediates and agrochemicals [1].

Procurement Fit

Formulation Pre-formulated in 2-MeTHF for enhanced reaction performance and suppressed Wurtz coupling
Regiochemistry Meta-chloro substitution installs chlorine at the 3-position for regioselective API synthesis
Grade Pharmaceutical intermediate grade, supplied as a procurement-ready solution

Substituting 3-chlorobenzylmagnesium chloride with unsubstituted benzyl Grignards eliminates the halogen handle required for subsequent cross-coupling steps, fundamentally altering the synthetic pathway [1]. Attempting to use positional isomers like 2-chlorobenzylmagnesium chloride introduces severe steric hindrance at the benzylic carbon, drastically reducing yields when reacting with bulky electrophiles [1]. Furthermore, substituting with organozinc alternatives (e.g., 3-chlorobenzylzinc chloride) results in a massive drop in nucleophilic reactivity, necessitating the introduction of costly and difficult-to-remove transition metal catalysts to achieve comparable conversion rates in standard carbonyl additions [2].

Substitution Risk

Regioisomer mismatch
Ortho- or para-chlorobenzyl isomers install chlorine at a different position, yielding a different constitutional isomer in the final product.
Solvent–solute interdependence
2-MeTHF formulation suppresses Wurtz coupling, but substituting the solute may alter solubility, stability, and reaction outcome without re-optimization.
Chlorine absence
Unsubstituted benzylmagnesium chloride lacks the chlorine atom required for downstream pharmaceutical intermediates, limiting utility in API synthesis.

Processability and Titer Density: 2-MeTHF vs. Diethyl Ether Formulations

Commercial procurement of 3-chlorobenzylmagnesium chloride requires selecting the optimal solvent matrix. Formulations in 2-MeTHF achieve a stable concentration of 0.50 M, whereas diethyl ether formulations are typically limited to 0.25 M due to solubility and stability constraints . Furthermore, 2-MeTHF offers a significantly higher boiling point (approx. 80 °C) compared to diethyl ether (35 °C), allowing for safer handling and the ability to run reactions at elevated temperatures without pressurized equipment [1].

Evidence DimensionCommercial molarity and solvent boiling point
Target Compound Data3-Chlorobenzylmagnesium chloride in 2-MeTHF (0.50 M, bp 80 °C)
Comparator Or Baseline3-Chlorobenzylmagnesium chloride in Diethyl Ether (0.25 M, bp 35 °C)
Quantified Difference2x higher active reagent density per liter and a 45 °C higher thermal operating window.
ConditionsStandard commercial packaging and atmospheric pressure handling.

Procuring the 2-MeTHF formulation halves shipping volumes and mitigates the severe flammability risks associated with industrial-scale ether usage.

Wurtz byproduct suppression
Reported, class-level
90:10 product:byproduct in 2-MeTHF vs 30:70 in THF; 90% vs 27% isolated yield
Supports solvent selection context for benzyl Grignard reactions; 2-MeTHF may reduce homocoupling byproducts
Class-level inference from unsubstituted benzyl model; confirm under specific conditions

Steric Accessibility in Nucleophilic Additions

The position of the chlorine atom on the benzyl ring critically impacts the reagent's ability to attack hindered carbonyls. The meta-chloro substitution in 3-chlorobenzylmagnesium chloride avoids the direct steric clash present in the ortho-isomer (2-chlorobenzylmagnesium chloride) [1]. In standardized additions to bulky ketones, the meta-isomer typically achieves full conversion within 1-2 hours at 0 °C, whereas the ortho-isomer suffers from sluggish kinetics, often requiring >12 hours to overcome steric barriers [1].

Evidence DimensionReaction time for full conversion with bulky electrophiles
Target Compound Data3-Chlorobenzylmagnesium chloride (Meta-substituted)
Comparator Or Baseline2-Chlorobenzylmagnesium chloride (Ortho-substituted)
Quantified Difference>80% reduction in reaction time (1-2 hours vs >12 hours) under identical thermal conditions.
ConditionsNucleophilic addition to sterically hindered ketones at 0 °C.

Predictable, rapid kinetics reduce batch cycle times and minimize the formation of thermodynamic byproducts during pharmaceutical scale-up.

Regioisomeric identity
Cross-study comparable
Meta-chloro: pharmaceutical intermediate; Ortho: prothioconazole intermediate (97% yield, 95% purity reported); Para: butoconazole nitrate intermediate
Meta position directs different coupling regiochemistry; non-substitutable for regiospecific API synthesis
Confirm regioisomeric purity by NMR or HPLC

Catalyst-Free Reactivity vs. Organozinc Alternatives

While organozinc reagents are prized for their functional group tolerance, they lack the intrinsic nucleophilicity of Grignard reagents [1]. For the direct formation of 3-chlorobenzyl alcohols from unactivated ketones, 3-chlorobenzylmagnesium chloride consistently delivers >85% yields without the need for any catalyst [2]. In contrast, the corresponding 3-chlorobenzylzinc chloride yields <40% under identical uncatalyzed conditions, requiring the addition of Lewis acids or transition metals to drive the reaction to completion [2].

Evidence DimensionUncatalyzed addition yield
Target Compound Data3-Chlorobenzylmagnesium chloride
Comparator Or Baseline3-Chlorobenzylzinc chloride
Quantified Difference>45% higher yield (>85% vs <40%) in the absence of transition metal catalysts.
ConditionsDirect addition to unactivated ketones at standard temperatures.

Utilizing the Grignard reagent eliminates the procurement costs and rigorous purification steps associated with heavy-metal catalysts in API synthesis.

Formulation concentration
Direct comparison
0.50 M in 2-MeTHF vs 0.25 M in Et₂O; 2× molar concentration, ~45 °C higher bp
Higher concentration may reduce solvent volume per mole; broader temperature window
Confirm solubility and stability for target reaction
Molar equivalence
Calculated
185.33 g/mol vs 150.89 g/mol for unsubstituted; 22.8% higher mass per mole
Price-per-mole rather than per-gram comparison recommended
Affects stoichiometric calculations
Handling requirement
Class-level
Reacts violently with water; H225, H314; UN2924. Inert atmosphere required
Total cost includes Schlenk/inert atmosphere infrastructure
Compare with organozinc/organoboron alternatives for process fit

Synthesis of Meta-Substituted Pharmaceutical Intermediates

Due to its rapid, catalyst-free addition to hindered carbonyls, this compound is a highly effective choice for synthesizing complex 3-chlorobenzyl alcohols and amines, which are frequent pharmacophores in CNS and metabolic drugs [1].

Transition-Metal Catalyzed Cross-Couplings (Kumada)

When building biaryl or aryl-alkyl frameworks, the 2-MeTHF formulation of this reagent provides the necessary thermal stability and concentration to drive Kumada couplings efficiently, outperforming volatile ether-based alternatives in scale-up environments [2].

High-Throughput Library Generation

The predictable kinetics and lack of ortho-steric hindrance make this specific isomer ideal for automated or high-throughput synthesis of compound libraries requiring the 3-chlorobenzyl motif, ensuring consistent yields across diverse electrophile panels [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Meta-chloro benzyl fragment installation
Regioisomeric identity (meta-substitution)
Verify chlorine position in final product
Wurtz byproduct-sensitive scale-up
2-MeTHF formulation with reported homocoupling suppression
Confirm product:byproduct ratio under process conditions
Renewable solvent-based API development
2-MeTHF from renewable feedstock; aligns with GCIPR
Assess sustainability metrics and green chemistry compliance
High-throughput Grignard addition
Concentrated formulation reduces solvent volume per mole
Evaluate solvent consumption and reactor throughput

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